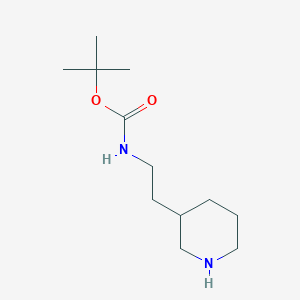
3-(N-Boc-aminoethyl)-piperidine
Overview
Description
3-(N-Boc-aminoethyl)-piperidine is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected aminoethyl group. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of peptide nucleic acid monomers . These monomers are crucial in the biomedical and diagnostic field as antigene and molecular sensors .
Mode of Action
The compound 3-(N-Boc-aminoethyl)-piperidine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, participates in this reaction under exceptionally mild and functional group tolerant conditions . The compound undergoes transmetalation with palladium (II) complexes .
Biochemical Pathways
The compound this compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, is transferred from boron to palladium during the transmetalation process .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the formation of peptide nucleic acid monomers . These monomers are crucial in the biomedical and diagnostic field as antigene and molecular sensors . The compound’s involvement in the Suzuki–Miyaura coupling reaction leads to the formation of carbon–carbon bonds .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, in which the compound is involved, occurs under exceptionally mild and functional group tolerant conditions . The compound is relatively stable and environmentally benign , suggesting that it may be resistant to various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Boc-aminoethyl)-piperidine typically involves the protection of the amino group with a Boc group, followed by the introduction of the aminoethyl group onto the piperidine ring. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(N-Boc-aminoethyl)-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation. For example, the piperidine ring can be oxidized to form piperidone derivatives.
Coupling Reactions: The free amine can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Coupling: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while coupling reactions can produce a wide range of substituted piperidine derivatives.
Scientific Research Applications
3-(N-Boc-aminoethyl)-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, including drugs targeting the central nervous system.
Industry: The compound is used in the production of various fine chemicals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-Boc-piperidine: Similar in structure but lacks the aminoethyl group.
N-Boc-ethylenediamine: Contains the Boc-protected aminoethyl group but lacks the piperidine ring.
N-Boc-piperazine: Contains a similar Boc-protected amine but with a piperazine ring instead of piperidine.
Uniqueness
3-(N-Boc-aminoethyl)-piperidine is unique due to the presence of both the piperidine ring and the Boc-protected aminoethyl group. This combination allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules that require selective protection and deprotection steps.
Properties
IUPAC Name |
tert-butyl N-(2-piperidin-3-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIKKZRRQGXGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402387 | |
| Record name | tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215305-98-9 | |
| Record name | tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-(piperidin-3-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)
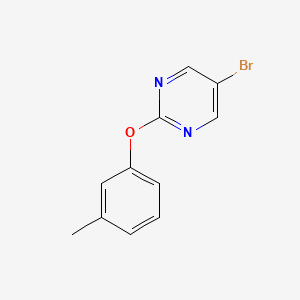

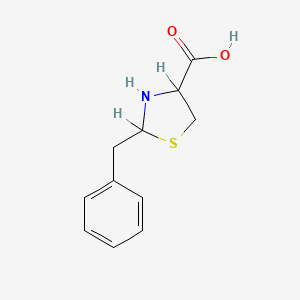
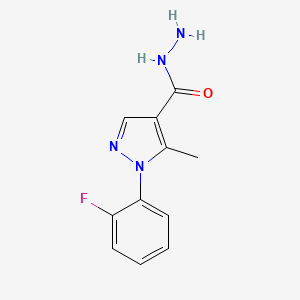
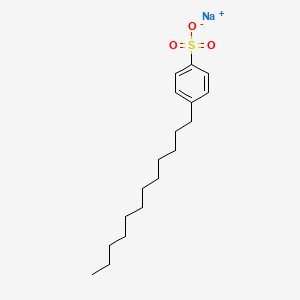
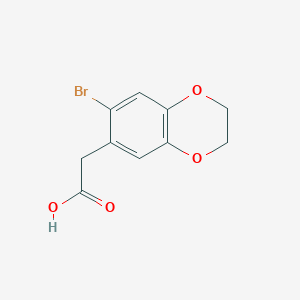
![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)
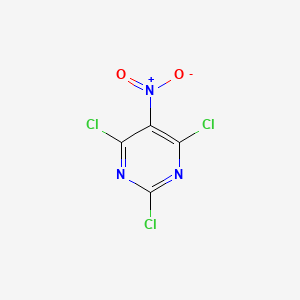
![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)


![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)
